Cas no 1725-89-9 (4-chloro-N-(4-ethylphenyl)benzenesulfonamide)

4-chloro-N-(4-ethylphenyl)benzenesulfonamide structure
1725-89-9 structure
Product Name:4-chloro-N-(4-ethylphenyl)benzenesulfonamide
CAS No:1725-89-9
MF:C14H14ClNO2S
MW:295.8
CID:1355315
PubChem ID:710437
Update Time:2024-11-01

4-chloro-N-(4-ethylphenyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-N-(4-ethylphenyl)benzenesulfonamide
    • 1-[1-(2,3-dihydro-benzo[1,4]dioxin-2-yl)-ethyl]-4-ethyl-piperazine
    • 1-Ethyl-4-(4-chlor-benzolsulfonylamino)-benzol
    • N-(4-ethylphenyl)-4-chlorobenzene sulfonamide
    • LS-34407
    • 1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethylpiperazine
    • 1-Ethyl-4-&lt
    • 4-chlor-benzolsulfonylamino&gt
    • -benzol
    • AG-G-72044
    • AC1L19KN
    • 1-(1,4-benzodioxan-2-yl)ethyl&gt
    • piperazin
    • BRN 0545636
    • 1,4-BENZODIOXAN, 2-(1-(4-ETHYL-1-PIPERAZINYL)ETHYL)-
    • CTK5D1288
    • 1-Ethyl-4-(1-(1,4-benzodioxan-2-yl)ethyl)piperazine
    • 1,4-BENZODIOXAN, 2-(1-(4-ETHYL-1-PIPERAZINYL)ETHYL)
    • 1-Ethyl-4-< 1-(1,4-benzodioxan-2-yl)ethyl> piperazin
    • 1-Ethyl-4-< 4-chlor-benzolsulfonylamino> -benzol
    • Benzenesulfonamide, 4-chloro-N-(4-ethylphenyl)-
    • SR-01000206004-1
    • 1725-89-9
    • AO-548/40917398
    • Cambridge id 5346239
    • 4-chloro-N-(4-ethylphenyl)benzene-1-sulfonamide
    • AKOS000384235
    • STK073989
    • SCHEMBL19234560
    • SR-01000206004
    • 4-chloro-N-(4-ethylphenyl)benzenesulfonamide
    • Inchi: 1S/C14H14ClNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h3-10,16H,2H2,1H3
    • InChI Key: JKKPUSMYLQAMPT-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C(CC)C=C2)(=O)=O)=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 295.0433776g/mol
  • Monoisotopic Mass: 295.0433776g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 54.6Ų
Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd